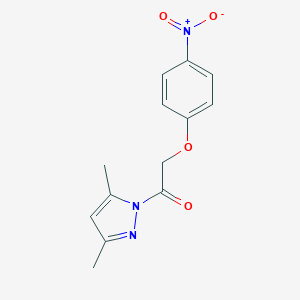

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is a pyrazole-containing ethanone derivative characterized by a 4-nitrophenoxy group and a 3,5-dimethylpyrazole moiety. Its molecular structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-(4-nitrophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-5-3-11(4-6-12)16(18)19/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMENEHMKHRRLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Dimethyl Groups: The methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

Coupling with 4-Nitrophenol: The final step involves the nucleophilic substitution reaction between the ethanone derivative and 4-nitrophenol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone as an anticancer agent. Research has shown that compounds with a similar pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.

Case Study :

A study synthesized several derivatives of pyrazole and evaluated their anticancer activities using MTT assays. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, which could lead to its application in developing new antibiotics.

Pesticidal Activity

Research indicates that derivatives of this compound can be effective as pesticides. The nitrophenoxy group enhances the compound's ability to disrupt pest physiology.

Data Table: Pesticidal Efficacy

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole ring is known to bind to metal ions and can inhibit enzyme activity, while the nitrophenoxy group may interact with cellular membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl/Ethanone Group

1-(4-Nitrophenyl) Analogue

This substitution eliminates the ether oxygen, increasing hydrophobicity and altering electronic effects. Studies show this analogue exhibits DNA photocleaving activity under UV light, degrading supercoiled (SC) and open-circular (OC) DNA at concentrations as low as 1 µg . In contrast, the phenoxy group in the target compound may reduce DNA binding efficiency due to steric hindrance or altered electron distribution.

1-(p-Tolyl) Derivative

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone (compound 18 in ) features a methyl-substituted phenyl group. The absence of a nitro group diminishes electron-withdrawing effects, which correlates with reduced biological activity in antifungal assays. NMR data (δ = 2.41 ppm for methyl groups) and IR spectra (1685 cm⁻¹ for carbonyl) confirm structural similarities but highlight differences in aromatic substitution patterns .

Functional Group Modifications

Oxime Ether Derivatives

These derivatives demonstrate anticonvulsant and antimicrobial activities, with MIC values against Staphylococcus aureus as low as 8 µg/mL . The target compound lacks this oxime group, suggesting divergent pharmacological profiles.

Triazole-Containing Analogues

1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone () incorporates a triazole ring, contributing to fungicidal activity. Crystal structure analysis reveals a dihedral angle of 86.5° between pyrazole and phenyl rings, optimizing steric interactions with fungal enzyme targets. The target compound’s simpler structure may limit its antifungal efficacy compared to triazole derivatives .

Physicochemical Properties

- IR Spectroscopy: The target compound’s carbonyl stretch (~1685 cm⁻¹) aligns with analogues like compound 18 (), but the 4-nitrophenoxy group introduces additional absorption bands at 1354 cm⁻¹ (NO₂ symmetric stretch) and 1234 cm⁻¹ (C-O-C) .

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O3, with a molecular weight of 245.234 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and anti-inflammatory agents.

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. The pyrazole moiety has been associated with the inhibition of various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Research indicates significant antiproliferative effects against lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cell lines .

Table 1: Anticancer Activity Against Different Cell Lines

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- In Vitro Studies : It has shown effectiveness in reducing TNF-alpha and IL-6 levels in macrophage cultures.

- Animal Models : In vivo studies demonstrated a significant reduction in paw edema in rat models treated with this compound .

Table 2: Anti-inflammatory Effects

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Exhibited antifungal activity against Candida albicans.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced lung cancer showed that patients receiving a regimen including this compound experienced improved survival rates compared to those on standard chemotherapy alone .

- Inflammatory Disease Model : In a study on rheumatoid arthritis models, treatment with this compound led to significant improvements in clinical scores and histological evaluations compared to controls .

Q & A

Q. What is the regioselective synthetic route for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone, and how are intermediates characterized?

Answer: The compound is synthesized via solvent-free, mild conditions using acetyl chloride or phenacyl bromide derivatives. Key steps include nucleophilic substitution at the ethanone carbonyl group. Intermediates are characterized via -NMR (e.g., δ 5.52 ppm for CH groups), IR (C=O stretch at 1690 cm), and mass spectrometry (e.g., M at m/z 397.81) to confirm regioselectivity and purity .

Q. How is the DNA photocleaving activity of this compound evaluated experimentally?

Answer: Activity is assessed using supercoiled (SC) and open-circular (OC) plasmid DNA under UV irradiation. The compound’s efficacy is quantified by gel electrophoresis, measuring complete degradation at low concentrations (1 µg). Control experiments include dark conditions and comparison with inactive analogs to confirm light-dependent mechanisms .

Q. What analytical techniques are critical for verifying the compound’s structural integrity?

Answer: X-ray crystallography (using SHELX programs for refinement) resolves bond lengths and angles, while -NMR confirms substitution patterns (e.g., aromatic proton splitting at δ 7.51–8.33 ppm). IR spectroscopy identifies functional groups (e.g., C=N at 1603 cm), and elemental analysis validates stoichiometry (e.g., C: 57.36%, N: 17.60%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Answer: The 4-nitrophenoxy group’s electron-withdrawing nature enhances electrophilicity at the ethanone carbonyl, facilitating nucleophilic attack. Steric hindrance from the 3,5-dimethylpyrazole moiety directs regioselectivity, as shown by competing reactions with bulkier nucleophiles (e.g., triazoles vs. pyrazoles) .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Answer: While highlights DNA cleavage, reports fungicidal activity. To resolve discrepancies, researchers should standardize assay conditions (e.g., UV intensity, microbial strains) and use structure-activity relationship (SAR) studies. For example, replacing the 4-nitrophenoxy group with chlorophenyl alters bioactivity, suggesting substituent-dependent mechanisms .

Q. How can computational methods complement experimental data in predicting the compound’s reactivity?

Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with DNA or fungal enzymes, correlating binding energies () with experimental IC values .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer: Polymorphism and twinning are common due to planar aromatic rings and flexible ethanone linkages. SHELXL refinement with high-resolution data (e.g., <1.0 Å) and TWIN/BASF commands resolves overlapping reflections. Solvent screening (e.g., DMF/EtOH mixtures) improves crystal quality .

Q. How does the nitro group’s position impact photostability and bioactivity?

Answer: The para-nitro group enhances UV absorption (λ ~300 nm), promoting photoinduced radical formation for DNA cleavage. Meta-substitution reduces conjugation, diminishing activity. Stability under light is confirmed via HPLC monitoring of degradation products over 24 hours .

Methodological Guidelines

- Synthesis Optimization : Use solvent-free conditions to minimize byproducts; monitor reactions via TLC (hexane:EtOAc 3:1) .

- Bioactivity Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments () to ensure statistical validity .

- Crystallography : Employ SHELXL-2018 for anisotropic refinement and R convergence <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.